

# The Definitive Guide to Aptamer Nomenclature and Classification

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## Introduction

Aptamers, short single-stranded nucleic acid or peptide molecules, have emerged as a powerful class of ligands with high specificity and affinity for a wide range of targets. Their unique properties, including ease of synthesis, chemical stability, and low immunogenicity, make them promising alternatives to antibodies in various diagnostic, therapeutic, and research applications. This guide provides a comprehensive overview of the current landscape of aptamer nomenclature and classification systems, offering a structured framework for understanding and organizing these versatile molecules.

## Aptamer Nomenclature: An Evolving Landscape

Currently, a universally standardized system for aptamer nomenclature has yet to be formally adopted by the scientific community. The naming of aptamers is often at the discretion of the discovering researchers, leading to a variety of conventions. However, several common practices have emerged:

- **Target-Based Naming:** The most prevalent method is to name an aptamer after its specific target molecule. This is often appended with a numerical or alphanumeric identifier to distinguish it from other aptamers binding to the same target. For instance, an aptamer that binds to thrombin might be named "Thrombin Aptamer HD1" or "TBA-1".
- **Laboratory or Project-Based Identifiers:** Research groups may use internal codes or project names to designate their aptamers. While useful for internal tracking, this can lead to ambiguity in the broader scientific literature.
- **Sequence-Derived Names:** In some cases, aptamers are named based on a portion of their nucleic acid sequence, although this is less common due to the complexity and length of the sequences.

The lack of a standardized system presents challenges for data comparison and retrieval. Efforts are underway to establish more formal guidelines, with aptamer databases playing a crucial role in cataloging and organizing the growing number of identified aptamers.

## Aptamer Classification Systems

Aptamers can be classified based on several key characteristics, providing a multi-faceted approach to their categorization.

### Classification by Molecular Composition

The fundamental building blocks of an aptamer determine its basic chemical and physical properties.

- **DNA Aptamers:** Composed of deoxyribonucleic acid, these aptamers are generally more stable than their RNA counterparts.
- **RNA Aptamers:** Composed of ribonucleic acid, RNA aptamers often exhibit a greater structural diversity due to the presence of the 2'-hydroxyl group, which can participate in forming complex tertiary structures.<sup>[1]</sup>
- **XNA Aptamers (Xeno Nucleic Acid Aptamers):** These are synthetic nucleic acid analogues that contain modified backbones or sugars, offering enhanced stability against nucleases and potentially novel binding properties.

- Peptide Aptamers: These consist of a short, variable peptide loop constrained by a protein scaffold. They offer the vast chemical diversity of amino acids for target recognition.[2]

## Classification by Target Molecule

Aptamers can be categorized by the type of molecule they bind to, reflecting their broad target range.

- Small Molecule-Binding Aptamers: These aptamers recognize small organic or inorganic molecules, such as drugs, metabolites, and metal ions.
- Protein-Binding Aptamers: This is the largest class of aptamers, targeting a wide array of proteins, including enzymes, growth factors, and cell surface receptors.
- Nucleic Acid-Binding Aptamers: Some aptamers are selected to bind to specific DNA or RNA sequences or structures.
- Cell-Binding Aptamers: These aptamers are selected against whole cells to recognize specific cell-surface markers in their native conformation. This is often achieved through a process called Cell-SELEX.[3]

## Classification by Application

The intended use of an aptamer provides a functional classification.

- Therapeutic Aptamers: Designed for in vivo use to treat diseases. They can act as antagonists, agonists, or as targeting agents for drug delivery.[4]
- Diagnostic Aptamers: Used for the detection of biomarkers in clinical samples for disease diagnosis and monitoring.
- Sensing Aptamers (Aptasensors): Integrated into biosensing platforms to detect the presence or concentration of a target analyte.[5]
- Research Reagents: Employed as tools in basic research for applications such as protein purification, flow cytometry, and microscopy.

## Classification by Secondary Structure

The secondary structure of nucleic acid aptamers plays a critical role in their three-dimensional folding and target recognition. Aptamers can be classified based on their conserved structural motifs. This is a more nuanced classification that requires computational or experimental structural analysis. Common motifs include:

- Stem-loop (Hairpin): A common structural element where a single-stranded loop is closed by a double-stranded stem.
- G-quadruplex: A four-stranded structure formed by guanine-rich sequences. The thrombin-binding aptamer is a well-known example.
- Pseudoknot: A tertiary structure containing at least two stem-loop structures in which the loop of one stem forms part of the second stem.
- Bulges and Internal Loops: Unpaired nucleotide regions within a double-stranded stem that introduce flexibility and are often involved in target binding.

## Quantitative Data on Aptamer Characteristics

The following tables summarize key quantitative data for a selection of well-characterized aptamers, providing a basis for comparison. Data has been compiled from various aptamer databases and literature sources.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 1: Binding Affinities of Selected Aptamers

Aptamer Name	Target	Aptamer Type	Dissociation Constant (Kd)
AS1411	Nucleolin	DNA	~1 nM
Pegaptanib (Macugen)	VEGF-165	RNA	~50 pM
Thrombin Binding Aptamer (TBA)	Thrombin	DNA	~25 nM
Sgc8	PTK7	DNA	~0.8 nM
A10	PSMA	RNA	~2 nM

Table 2: Length and Modifications of Selected Aptamers

Aptamer Name	Length (nucleotides)	Chemical Modifications
AS1411	26	Unmodified
Pegaptanib (Macugen)	28	2'-fluoro and 2'-O-methyl modifications, 5'-PEG
Thrombin Binding Aptamer (TBA)	15	Unmodified
Sgc8	41	Unmodified
A10	37	2'-fluoro modifications

## Experimental Protocols

The selection and characterization of aptamers involve a series of meticulous experimental procedures. The following are detailed methodologies for key experiments.

### Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

SELEX is the cornerstone technique for isolating high-affinity aptamers from a large combinatorial library of nucleic acid sequences.[\[3\]](#)

#### 1. Cell-SELEX Protocol

Cell-SELEX is used to select aptamers that bind to cell-surface molecules in their native conformation.[\[11\]](#)

- Materials:
  - Target cells (live)
  - Control cells (for counter-selection)
  - ssDNA or RNA library ( $10^{14}$  -  $10^{15}$  random sequences)

- Binding buffer (e.g., PBS with MgCl<sub>2</sub> and BSA)
- Washing buffer (e.g., PBS with MgCl<sub>2</sub>)
- Elution buffer (e.g., high concentration of a competing ligand or thermal elution)
- PCR reagents (for DNA library) or RT-PCR and IVT reagents (for RNA library)
- Primers (forward and reverse, one may be biotinylated for strand separation)
- Streptavidin-coated magnetic beads (for ssDNA separation)
- Methodology:
  - Library Preparation: Synthesize a random oligonucleotide library with constant primer binding sites flanking a central random region.
  - Incubation with Target Cells: Incubate the oligonucleotide library with the target cells in binding buffer. The incubation time and temperature are optimized for the specific cell type.
  - Partitioning: Remove unbound sequences by washing the cells with washing buffer. The stringency of the washes is typically increased in later rounds of selection.
  - Elution: Elute the bound oligonucleotides from the cells using an appropriate method (e.g., thermal shock, enzymatic digestion of the cell surface, or competitive elution).
  - Amplification: Amplify the eluted sequences by PCR (for DNA) or RT-PCR followed by in vitro transcription (for RNA).
  - ssDNA/RNA Generation: For DNA libraries, separate the strands of the PCR product to generate a single-stranded pool for the next round. This can be achieved using methods like asymmetric PCR or by using a biotinylated primer and streptavidin beads.
  - Counter-Selection: To enhance specificity, incubate the enriched pool with control cells and collect the unbound fraction. This step removes sequences that bind to common cell surface molecules.

- Iterative Rounds: Repeat the selection cycle (steps 2-7) for several rounds (typically 8-15 rounds) to enrich for high-affinity binders.
- Sequencing and Characterization: Sequence the final enriched pool using next-generation sequencing to identify individual aptamer candidates. Characterize the binding affinity and specificity of individual aptamers.

## 2. Capture-SELEX Protocol

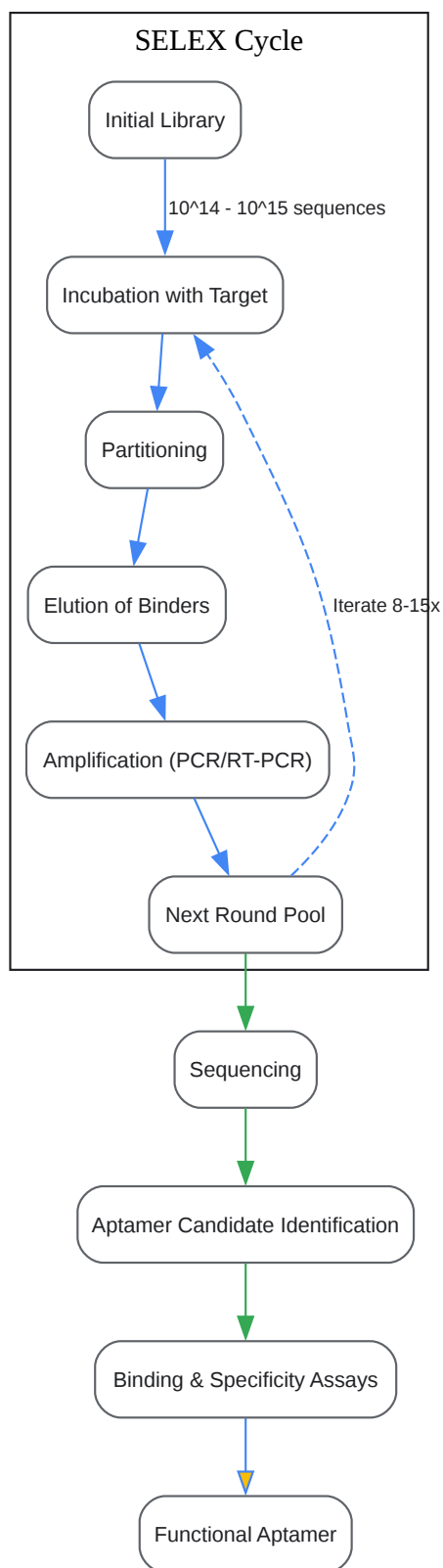
Capture-SELEX is particularly useful for selecting aptamers against small molecules that are difficult to immobilize directly.[\[12\]](#)[\[13\]](#)

- Materials:
  - ssDNA or RNA library with a capture sequence
  - Biotinylated capture oligonucleotide complementary to the capture sequence in the library
  - Streptavidin-coated magnetic beads or agarose resin
  - Target molecule in solution
  - Binding buffer
  - Washing buffer
  - Elution buffer (containing the target molecule)
  - PCR/RT-PCR reagents and primers
- Methodology:
  - Library Immobilization: Hybridize the oligonucleotide library with the biotinylated capture oligonucleotide. Immobilize the resulting duplexes onto streptavidin-coated solid support.
  - Washing: Wash the immobilized library to remove any unbound sequences.

- **Target-Induced Elution:** Incubate the immobilized library with a solution containing the target molecule. Oligonucleotides that bind to the target may undergo a conformational change that releases them from the capture oligonucleotide.
- **Collection of Eluted Sequences:** Collect the supernatant containing the target-bound aptamers.
- **Amplification and Regeneration:** Amplify the collected sequences and prepare the single-stranded pool for the next round of selection.
- **Iterative Rounds:** Repeat the selection cycle for multiple rounds to enrich for aptamers that are efficiently eluted by the target.
- **Sequencing and Characterization:** Sequence the final enriched pool and characterize the binding properties of individual aptamers.

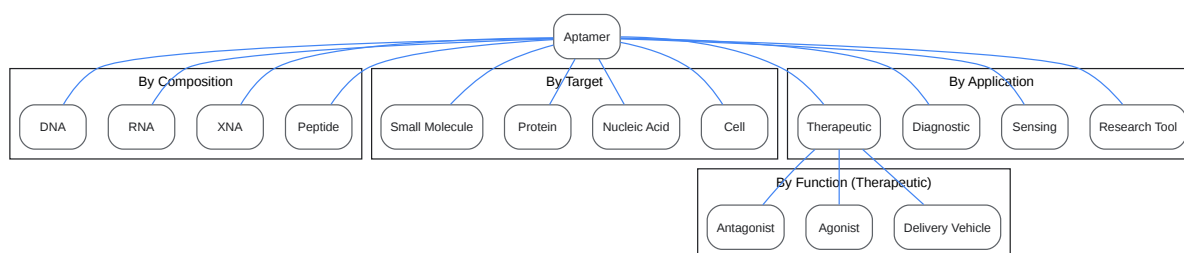
## Visualizing Aptamer-Related Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in aptamer science.



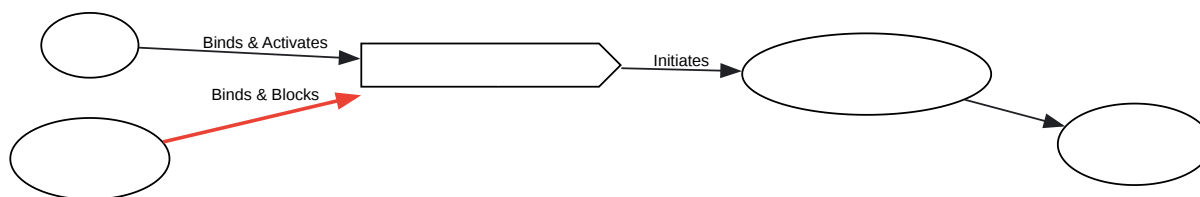
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A flowchart of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.



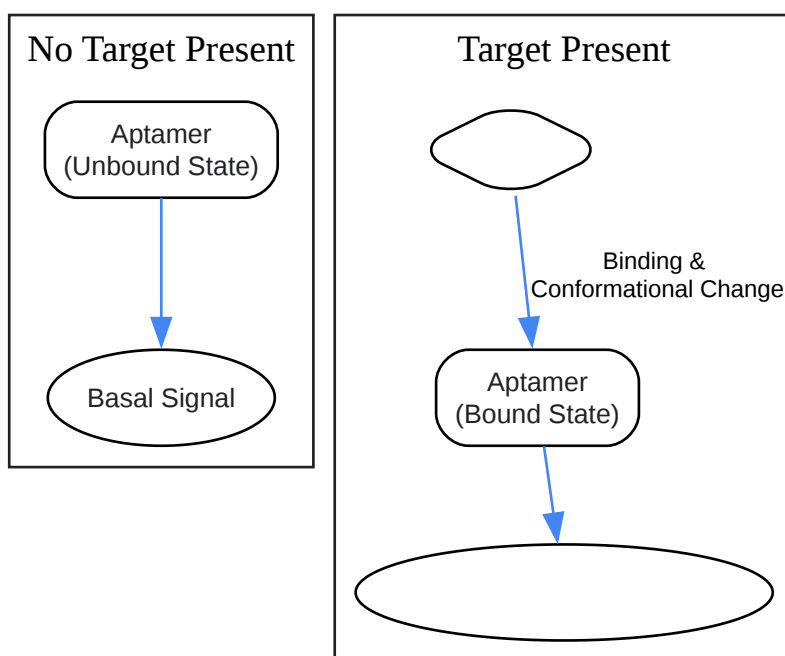
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A hierarchical classification system for aptamers.



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Mechanism of an antagonist aptamer inhibiting a cell signaling pathway.



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The basic working principle of a signal-on aptasensor.

## Conclusion

The field of aptamer technology is rapidly advancing, with new aptamers and applications being discovered at an accelerated pace. While a standardized nomenclature system is still in development, the classification frameworks based on composition, target, application, and structure provide a robust means of organizing and understanding these versatile molecules. The detailed experimental protocols for SELEX and other characterization methods are essential for the continued development of novel, high-performance aptamers. As the field matures, the adoption of standardized reporting and naming conventions will be crucial for facilitating collaboration and innovation in aptamer research and development.

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